

(1R,2R)-2-Aminocyclohexanol: A Technical Guide to Its Solubility and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,2R)-2-Aminocyclohexanol

Cat. No.: B150853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-Aminocyclohexanol is a chiral vicinal amino alcohol that serves as a critical building block in the asymmetric synthesis of a wide array of pharmaceuticals and other biologically active molecules. Its rigid cyclohexane backbone and defined stereochemistry make it an invaluable chiral auxiliary and precursor. A thorough understanding of its solubility and physical properties is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of these core characteristics.

Core Physical and Chemical Properties

(1R,2R)-2-Aminocyclohexanol, also known as trans-(1R,2R)-2-aminocyclohexan-1-ol, is a white to off-white crystalline solid at room temperature.^[1] The presence of both a primary amine (-NH₂) and a hydroxyl (-OH) group on adjacent carbons of the cyclohexane ring dictates its chemical reactivity and physical behavior. These functional groups allow for hydrogen bonding, which significantly influences its melting point and solubility profile.^[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **(1R,2R)-2-Aminocyclohexanol**.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	931-16-8	[1] [2]
Molecular Formula	C ₆ H ₁₃ NO	[1] [2]
Molecular Weight	115.17 g/mol	[2]
Appearance	White to light yellow to light orange powder to crystal	[1]
Melting Point	90.0 to 94.0 °C	[3]

Table 2: Spectroscopic and Chiral Properties

Property	Value	Reference(s)
Specific Rotation [α]D	-36.0 to -40.0 deg (c=1.2, water)	[3]
IUPAC Name	trans-(1R,2R)-2-aminocyclohexan-1-ol	[2]
SMILES	N[C@H]1--INVALID-LINK--CCCC1	[1]
InChI Key	PQMCFTMVQORYJC- PHDIDXHHSAN	[1]

Solubility Profile

The solubility of **(1R,2R)-2-Aminocyclohexanol** is largely dictated by the polar amino and hydroxyl groups, which allow for hydrogen bonding with protic solvents.[\[1\]](#) Consequently, it exhibits good solubility in polar solvents.

Qualitative Solubility:

- Polar Solvents: Generally soluble in polar solvents like water and alcohols (e.g., methanol, ethanol).[\[1\]](#)[\[4\]](#) The ability to form hydrogen bonds with these solvents overcomes the nonpolar nature of the cyclohexane ring.

- Nonpolar Solvents: Expected to have lower solubility in nonpolar solvents such as hexanes or toluene, where the polar functional groups cannot effectively interact with the solvent molecules.

Quantitative Solubility:

Specific, experimentally determined quantitative solubility data for the free base of **(1R,2R)-2-Aminocyclohexanol** in a range of common solvents is not widely available in the published literature.

However, a data point for the hydrochloride salt, trans-2-Aminocyclohexanol hydrochloride, indicates a solubility of 25 mg/mL in a solution of 1N acetic acid in methanol. It is important to note that this value is for the salt form and in a reactive acidic solvent system, which may not be representative of the free base's solubility in neutral solvents.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of **(1R,2R)-2-Aminocyclohexanol**.

Melting Point Determination

The melting point is determined using the capillary method with a calibrated digital melting point apparatus.

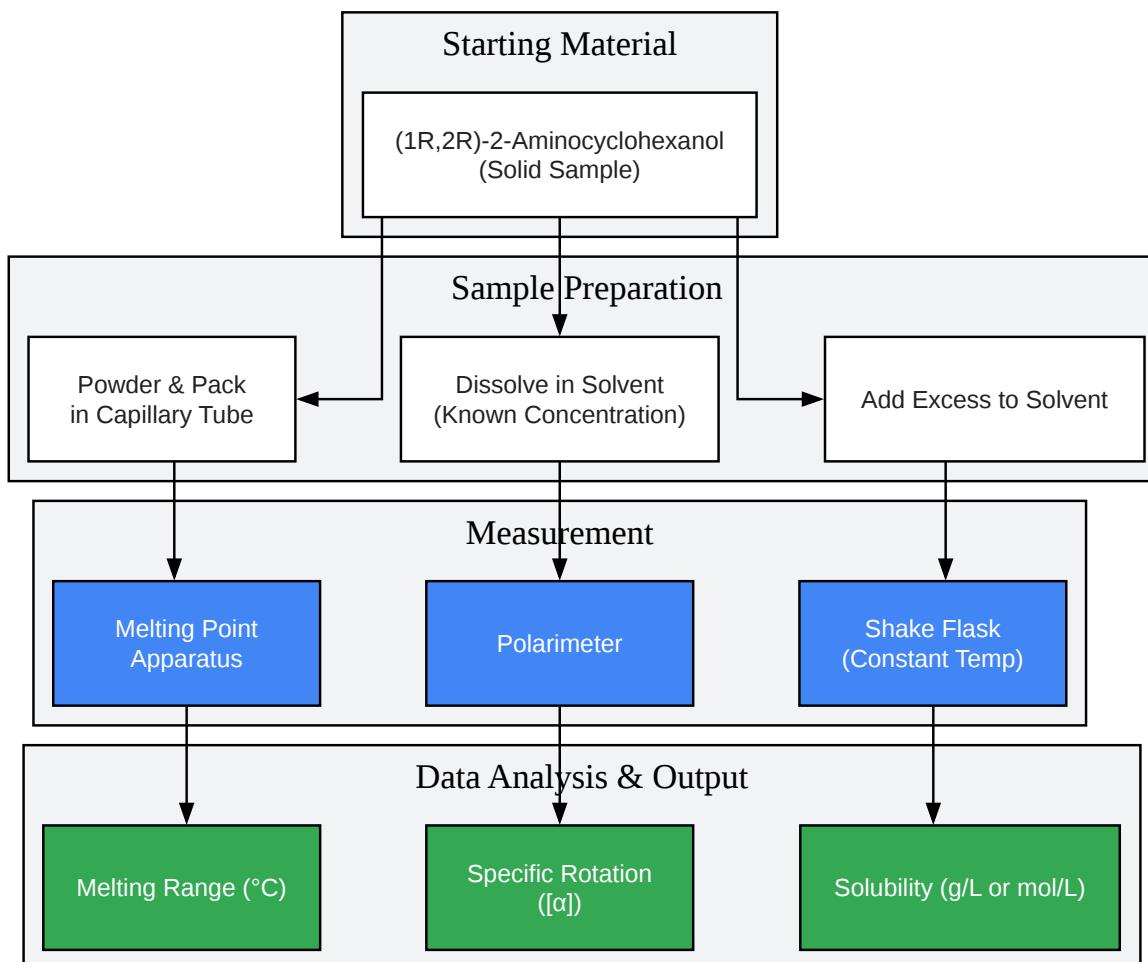
- Sample Preparation: A small amount of the dry, crystalline **(1R,2R)-2-Aminocyclohexanol** is finely powdered. A capillary tube is sealed at one end and the open end is pressed into the powder. The tube is then tapped gently to pack the sample to a height of 2-3 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up quickly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Specific Optical Rotation Measurement

The specific optical rotation is measured using a calibrated polarimeter.

- **Solution Preparation:** A precise mass of **(1R,2R)-2-Aminocyclohexanol** (e.g., 120 mg) is accurately weighed and dissolved in a precise volume of a specified solvent (e.g., 10 mL of water) in a volumetric flask to achieve a known concentration (c).
- **Blank Measurement:** The polarimeter tube (of a known path length, l, in decimeters) is filled with the pure solvent, and the optical rotation is measured to zero the instrument.
- **Sample Measurement:** The polarimeter tube is then rinsed and filled with the prepared sample solution. The optical rotation (α) is measured at a specific temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm).
- **Calculation:** The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha]_T\lambda = \alpha / (l \times c)$

Solubility Determination (Shake-Flask Method)


The equilibrium solubility can be determined using the shake-flask method.

- **Sample Preparation:** An excess amount of solid **(1R,2R)-2-Aminocyclohexanol** is added to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial or flask.
- **Equilibration:** The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Sample Separation:** After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 μm) to remove any undissolved solids.
- **Analysis:** The concentration of the dissolved **(1R,2R)-2-Aminocyclohexanol** in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) or Gas Chromatography (GC) after appropriate derivatization.

- Quantification: A calibration curve prepared with standard solutions of known concentrations is used to determine the concentration of the analyte in the saturated solution, which represents its solubility at that temperature.

Visualizations

The following diagram illustrates a typical experimental workflow for the determination of the physicochemical properties of **(1R,2R)-2-Aminocyclohexanol**.

[Click to download full resolution via product page](#)

Physicochemical Property Determination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 931-16-8: (1R,2R)-2-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
- 2. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2R)-2-Aminocyclohexanol | 931-16-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcicchemicals.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [(1R,2R)-2-Aminocyclohexanol: A Technical Guide to Its Solubility and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150853#solubility-and-physical-properties-of-1r-2r-2-aminocyclohexanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com